N-(3-chlorophenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide
Description
N-(3-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3-chlorophenyl group, an ethoxy group, and a thiophen-2-ylmethyl group
Properties
Molecular Formula |
C20H18ClNO2S |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-2-24-19-11-4-3-10-18(19)20(23)22(14-17-9-6-12-25-17)16-8-5-7-15(21)13-16/h3-13H,2,14H2,1H3 |
InChI Key |
DHOBSNNYPFRSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with ethylamine under acidic conditions to form 3-chlorobenzamide.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the benzamide is treated with ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Thiophen-2-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the ethoxybenzamide is reacted with thiophen-2-ylmethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound could serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it suitable for use in organic semiconductors or as a component in light-emitting diodes (LEDs).
Biological Research: The compound could be used as a probe to study the function of specific proteins or pathways in cells.
Industrial Applications: It may find use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and chlorophenyl groups could facilitate binding to hydrophobic pockets in proteins, while the benzamide core might participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(3-Bromophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
N-(3-Chlorophenyl)-2-ethoxy-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3-Chlorophenyl)-2-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, could enhance its electronic properties, making it suitable for applications in materials science.
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